Cas no 153121-88-1 (Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester)

Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester 化学的及び物理的性質
名前と識別子
-
- Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester
- S-(2-hydroxyethyl) 2,2-dimethylpropanethioate
- S-2-hydroxyethyl 2,2-dimethylpropanethioate
- 1-[(2-hydroxyethyl)sulfanyl]-2,2-dimethylpropan-1-one
- 2,2-Dimethylpropanethioic acid S-(2-hydroxyethyl) ester
- DB-092089
- AS-70809
- CS-0097019
- SCHEMBL3072338
- LIFQCFNVZCHRCI-UHFFFAOYSA-N
- BCP31723
- s-2-hydroxyethyl2,2-dimethylpropanethioate
- AKOS037646786
- 2,2-Dimethylpropanethioic acid S-(2-hydroxyethyl) ester;Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester
- 2-(s-pivaloylthio)ethanol
- DTXSID60433698
- AB92666
- 153121-88-1
- A12087
-
- MDL: MFCD18907033
- インチ: InChI=1S/C7H14O2S/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3
- InChIKey: LIFQCFNVZCHRCI-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C(=O)SCCO
計算された属性
- せいみつぶんしりょう: 162.07152
- どういたいしつりょう: 162.07145086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 62.6Ų
じっけんとくせい
- PSA: 37.3
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GB985-50mg |
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester |
153121-88-1 | 97% | 50mg |
378.0CNY | 2021-07-17 | |
eNovation Chemicals LLC | Y1106062-1g |
S-2-hydroxyethyl 2,2-dimethylpropanethioate |
153121-88-1 | 95% | 1g |
$450 | 2024-07-23 | |
eNovation Chemicals LLC | D770071-250mg |
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester |
153121-88-1 | 95% | 250mg |
$195 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80630-1g |
S-2-Hydroxyethyl 2,2-dimethylpropanethioate |
153121-88-1 | 97% | 1g |
¥3413.0 | 2024-07-19 | |
Advanced ChemBlocks | P41006-250MG |
2,2-Dimethylpropanethioic acid S-(2-hydroxyethyl) ester |
153121-88-1 | 95% | 250MG |
$115 | 2023-09-15 | |
Advanced ChemBlocks | P41006-5G |
2,2-Dimethylpropanethioic acid S-(2-hydroxyethyl) ester |
153121-88-1 | 95% | 5G |
$1,010 | 2023-09-15 | |
Advanced ChemBlocks | P41006-1G |
2,2-Dimethylpropanethioic acid S-(2-hydroxyethyl) ester |
153121-88-1 | 95% | 1G |
$335 | 2023-09-15 | |
A2B Chem LLC | AD51317-1g |
2,2-Dimethylpropanethioic acid s-(2-hydroxyethyl) ester |
153121-88-1 | 95% | 1g |
$373.00 | 2024-04-20 | |
Aaron | AR007JXD-1g |
PROPANETHIOIC ACID, 2,2-DIMETHYL-, S-(2-HYDROXYETHYL) ESTER |
153121-88-1 | 97% | 1g |
$266.00 | 2025-01-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2599-250mg |
S-(2-hydroxyethyl) 2,2-dimethylpropanethioate |
153121-88-1 | 95% | 250mg |
¥851.0 | 2024-04-24 |
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) esterに関する追加情報
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester (CAS No. 153121-88-1): A Comprehensive Overview
Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester, identified by its CAS number 153121-88-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, belonging to the class of thioesters, has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The detailed exploration of this molecule not only sheds light on its chemical characteristics but also highlights its relevance in contemporary scientific studies.
The molecular structure of Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester consists of a propanethioic acid backbone modified with a 2,2-dimethyl substitution and an S-(2-hydroxyethyl) ester group. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of the thioester moiety suggests potential roles in biological systems, particularly in enzymatic reactions where thioesters are commonly involved in energy transfer and metabolic processes.
In recent years, the study of thioesters has seen considerable advancements, particularly in understanding their roles in biochemistry and drug development. Research has demonstrated that thioesters can act as potent catalysts in various biochemical reactions, including peptide bond formation and acyl group transfer. The specific structure of Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester makes it a promising candidate for investigating such mechanisms.
One of the most intriguing aspects of this compound is its potential application in the synthesis of bioactive molecules. Thioesters are frequently used as building blocks in organic synthesis due to their reactivity and stability under various conditions. The dimethyl substitution on the propanethioic acid moiety enhances the compound's versatility, allowing for diverse chemical modifications. This characteristic is particularly useful in drug discovery pipelines, where structural diversity is crucial for identifying novel therapeutic agents.
The stereochemistry of Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester also plays a critical role in its biological activity. The S-configuration of the thiol group influences how the molecule interacts with biological targets, such as enzymes and receptors. Studies have shown that stereochemical variations can significantly impact the efficacy and selectivity of bioactive compounds. Therefore, understanding the stereochemical properties of this compound is essential for optimizing its potential applications.
Recent research has begun to explore the use of Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester in synthetic biology applications. Thioesters have been employed to create artificial metabolic pathways and to engineer microbial strains capable of producing valuable chemicals. The unique reactivity of this compound makes it an attractive candidate for such endeavors. For instance, researchers have utilized thioesters to develop systems for on-demand synthesis of bioactive molecules within living cells.
The pharmaceutical industry has also shown interest in thioesters as pharmacophores due to their ability to mimic natural biochemical intermediates. The structural features of Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester, including its thioester group and hydroxyl substituent, make it a versatile scaffold for drug design. Current studies are investigating its potential as a precursor for novel therapeutic agents targeting various diseases. The compound's ability to undergo controlled hydrolysis or transesterification reactions further enhances its utility in medicinal chemistry.
In addition to its synthetic applications, Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester has been studied for its role in enzyme inhibition and activation. Thioesters are known substrates for many enzymes involved in metabolic pathways, and their derivatives can be used to modulate enzyme activity. Researchers have explored derivatives of this compound as inhibitors or activators for enzymes relevant to human health and disease. Such studies contribute to our understanding of enzymatic mechanisms and provide insights into developing enzyme-based therapeutics.
The environmental impact of chemical compounds is another area where Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester warrants attention. While thioesters are generally stable under normal conditions, their degradation products can influence ecological systems. Investigating the environmental fate and toxicity of this compound is crucial for assessing its sustainability and safety profile. Recent studies have begun to address these concerns by examining the biodegradation pathways and ecological effects of thioester derivatives.
The future prospects for Propanethioic acid, 2,2-dimethyl-, S-(2-hydroxyethyl) ester are promising given its multifaceted applications. Advances in synthetic chemistry and biotechnology continue to open new avenues for utilizing this compound in drug development, material science, and environmental chemistry. As research progresses,the full potential of this molecule will likely be realized,leading to innovative solutions across multiple scientific disciplines.
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